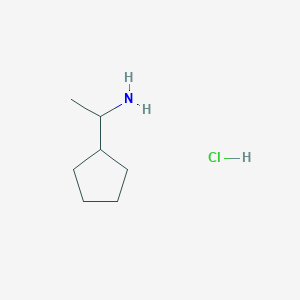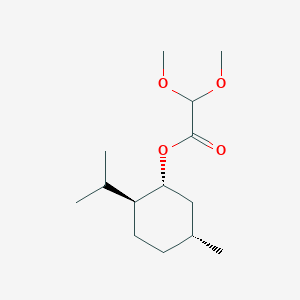![molecular formula C7H8F3NO2 B117238 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide CAS No. 154705-97-2](/img/structure/B117238.png)
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFA is a derivative of the natural product bicyclic ketal, which is found in many plant species. TFA has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is not fully understood. However, it has been proposed that 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide acts as an acetylcholinesterase inhibitor, which leads to an increase in the level of acetylcholine in the brain. This, in turn, can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has antiviral and anticancer activity. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has also been shown to have a neuroprotective effect, which may be attributed to its ability to inhibit acetylcholinesterase.
Advantages and Limitations for Lab Experiments
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various advantages and limitations for lab experiments. One of the advantages is that it is a versatile building block that can be used in the synthesis of various biologically active compounds. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is also relatively easy to synthesize and purify. However, one of the limitations is that 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is a toxic compound and requires careful handling in the lab.
Future Directions
There are various future directions for the use of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide in scientific research. One potential application is in the development of novel antiviral agents, given its demonstrated antiviral activity. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide may also have potential in the treatment of neurodegenerative diseases, given its neuroprotective effects. Additionally, 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide may have applications in the development of novel anti-inflammatory agents.
Conclusion:
In conclusion, 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various applications in medicinal chemistry and has been shown to have antiviral and anticancer activity. The mechanism of action of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.
Synthesis Methods
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide can be synthesized using a variety of methods, including the reaction of bicyclic ketal with trifluoroacetic anhydride and subsequent purification. Another method involves the reaction of bicyclic ketal with trifluoroacetic acid in the presence of a catalyst. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various applications in scientific research, primarily in the field of medicinal chemistry. It has been used as a building block in the synthesis of various biologically active compounds, including antiviral and anticancer agents. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has also been used as a reagent in the synthesis of various heterocyclic compounds.
properties
CAS RN |
154705-97-2 |
|---|---|
Product Name |
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide |
Molecular Formula |
C7H8F3NO2 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(12)11-3-1-4-5(2-3)13-4/h3-5H,1-2H2,(H,11,12)/t3?,4-,5+ |
InChI Key |
FDSUHRGTBJKKFW-NVGWPGHNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)CC1NC(=O)C(F)(F)F |
SMILES |
C1C(CC2C1O2)NC(=O)C(F)(F)F |
Canonical SMILES |
C1C(CC2C1O2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)


![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)





![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)